
6,15-Diketo-13,14-dihydro-PGF1alpha
Vue d'ensemble
Description
6,15-Diketo-13,14-dihydro-PGF1alpha is a metabolite of prostacyclin, a primary prostaglandin. This compound is known for its role in various biological processes, including vasodilation and inhibition of platelet aggregation . It is a minor metabolite of prostacyclin (PGI2), which is one of the major vascular protectors against thrombosis and vasoconstriction .
Applications De Recherche Scientifique
Biological Significance
Prostacyclin Metabolism : DK is formed through the enzymatic conversion of PGI2 and serves as a stable marker for prostacyclin synthesis in biological systems. It plays a significant role in cardiovascular health by modulating vascular tone and platelet function, which are critical in preventing thrombotic events .
Vascular Protection : As a metabolite of PGI2, DK contributes to vascular protection against thrombosis and vasoconstriction. PGI2's cardioprotective effects are mediated partly through DK, as it inhibits platelet aggregation and promotes vasodilation .
Analytical Methods
Detection and Quantification : Various methods have been developed for the microdetermination of DK in biological samples. A notable technique involves gas chromatography coupled with selected ion monitoring (GC/SIM), which allows for the detection of DK at low concentrations (as low as 297.8 pg/ml in human plasma) by monitoring specific mass-to-charge ratios .
Therapeutic Applications
Cardiovascular Disease Management : Given its role in inhibiting platelet aggregation and promoting vasodilation, DK has potential applications in managing cardiovascular diseases. Research indicates that enhancing the levels of PGI2 and its metabolites like DK could be beneficial in conditions characterized by excessive platelet activation and vascular constriction .
Inflammatory Conditions : There is emerging evidence that DK may also play a role in inflammatory responses. Its ability to modulate vascular smooth muscle cell proliferation suggests potential applications in treating diseases associated with vascular remodeling and inflammation .
Case Studies
- Microdetermination Techniques : A study successfully developed a purification method for isolating DK from biological matrices, demonstrating its presence and quantifying it effectively using GC/SIM techniques. This method can be applied to various biological samples, enhancing our understanding of DK’s physiological relevance .
- Metabolite Profiling in Mice : Research involving mice highlighted the urinary metabolites of 6-keto-PGF2α, including dinor-13,14-dihydro-6,15-diketo-PGF1α. This study provided insights into the metabolic pathways involving DK and its derivatives, suggesting their utility as biomarkers for dietary interventions (e.g., fish oil supplementation) affecting prostacyclin metabolism .
Mécanisme D'action
Target of Action
The primary target of 6,15-Diketo-13,14-dihydro-PGF1alpha is the intracellular cAMP in bovine arterial smooth muscle cells . This compound is a metabolite of Prostacyclin (PGI2) , which is known to be a major vascular protector against thrombosis and vasoconstriction, caused by thromboxane A(2) .
Mode of Action
This compound interacts with its target by enhancing the intracellular cAMP . This interaction leads to an increase in cholesterol catabolism within the bovine arterial smooth muscle cells .
Biochemical Pathways
The compound is involved in the Prostacyclin (PGI2) metabolic pathway . As a metabolite of PGI2, it contributes to the regulation of vascular tone by inhibiting platelet aggregation and causing vasodilation . The enhancement of intracellular cAMP further influences various biochemical pathways, leading to downstream effects such as increased cholesterol catabolism .
Pharmacokinetics
PGI2 has a short half-life , suggesting that this compound may also be rapidly metabolized and excreted.
Result of Action
The action of this compound results in enhanced cholesterol catabolism in bovine arterial smooth muscle cells . This can lead to a decrease in cholesterol levels within these cells, potentially influencing their function and health.
Analyse Biochimique
Biochemical Properties
6,15-Diketo-13,14-dihydro-PGF1alpha plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it was shown to enhance intracellular cAMP and cholesterol catabolism in bovine arterial smooth muscle cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism. For example, it enhances intracellular cAMP and cholesterol catabolism in bovine arterial smooth muscle cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It enhances intracellular cAMP and cholesterol catabolism in bovine arterial smooth muscle cells .
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with various enzymes or cofactors. It is a potential metabolite of either PGF1α or PGF2α and likely precursor to tetranor-PGFM .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,15-Diketo-13,14-dihydro-PGF1alpha typically involves the oxidation of prostacyclin. The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound is generally achieved through the extraction and purification from biological sources. The process involves the crystallization of the compound from purified biological extracts .
Analyse Des Réactions Chimiques
Types of Reactions
6,15-Diketo-13,14-dihydro-PGF1alpha undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of the compound, which can be further utilized in different biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prostacyclin (PGI2): The parent compound, known for its potent vasodilatory and anti-thrombotic effects.
6-Keto-PGF1alpha: Another metabolite of prostacyclin with similar biological activities.
13,14-Dihydro-PGF1alpha: A related compound with comparable metabolic pathways.
Uniqueness
6,15-Diketo-13,14-dihydro-PGF1alpha is unique due to its specific structural modifications, which confer distinct biological activities compared to its parent compound and other metabolites. Its role in enhancing cAMP levels and promoting cholesterol catabolism in vascular smooth muscle cells highlights its potential therapeutic applications .
Activité Biologique
Overview
6,15-Diketo-13,14-dihydro-PGF1alpha is a significant metabolite of prostacyclin (PGI2), a primary prostaglandin known for its critical role in vascular biology. This compound exhibits unique biological activities due to its specific structural modifications, which differentiate it from its parent compound and other metabolites. Understanding its biological activity is essential for exploring potential therapeutic applications, particularly in cardiovascular health.
The primary mechanism of action for this compound involves the enhancement of intracellular cyclic adenosine monophosphate (cAMP) levels in bovine arterial smooth muscle cells. This interaction promotes various cellular responses, including vasodilation and inhibition of platelet aggregation, which are vital for maintaining vascular homeostasis .
Key Biochemical Pathways
- Intracellular cAMP Pathway : The compound increases cAMP levels, leading to relaxation of smooth muscle and inhibition of platelet aggregation.
- Cholesterol Catabolism : It enhances cholesterol catabolism in vascular smooth muscle cells, contributing to improved vascular function .
Pharmacokinetics
This compound has a short half-life, which limits its therapeutic use but also underscores the importance of understanding its metabolic pathways. Its rapid metabolism is primarily mediated by enzymes involved in prostaglandin synthesis and degradation.
Biological Effects
The biological effects of this compound can be summarized as follows:
- Vasodilation : Promotes relaxation of vascular smooth muscle.
- Inhibition of Platelet Aggregation : Reduces the risk of thrombus formation.
- Cardioprotective Effects : Plays a role in protecting against cardiovascular diseases by mitigating adverse effects associated with vasoconstriction and thrombosis .
Case Studies and Research Findings
Numerous studies have investigated the biological activity of this compound:
- Microdetermination in Biological Samples : A study developed a method for the microdetermination of this compound in human plasma using gas chromatography/selected ion monitoring (GC/SIM). The detection limit was approximately 297.8 pg/ml, demonstrating its presence in biological fluids and supporting its physiological relevance .
- Effects on Vascular Smooth Muscle Cells : Research indicated that this compound inhibits the proliferation of cultured vascular smooth muscle cells by disrupting cell cycle progression from G1 to S phase. This effect is mediated through the modulation of cyclin-dependent kinases (cdks), highlighting its potential as a therapeutic agent for conditions characterized by excessive smooth muscle proliferation .
- Comparative Studies with Other Prostaglandins : Comparative studies have shown that while similar compounds like prostacyclin (PGI2) and 6-keto-PGF1alpha exhibit vasodilatory effects, this compound's unique structure grants it distinct biochemical properties that enhance its efficacy in specific contexts .
Comparison of Biological Activities
Compound | Vasodilatory Effect | Inhibition of Platelet Aggregation | Cholesterol Catabolism |
---|---|---|---|
This compound | High | High | Enhanced |
Prostacyclin (PGI2) | Very High | Very High | Moderate |
6-Keto-PGF1alpha | Moderate | Moderate | Low |
Propriétés
IUPAC Name |
7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]-6-oxoheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h16-19,23-24H,2-13H2,1H3,(H,25,26)/t16-,17-,18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHLXKOKUVJZIS-MKXGPGLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(CC(C1CC(=O)CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60981700 | |
Record name | 9,11-Dihydroxy-6,15-dioxoprostan-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60981700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63983-53-9 | |
Record name | 6,15-Diketo-13,14-dihydroprostaglandin F1alpha | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063983539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,11-Dihydroxy-6,15-dioxoprostan-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60981700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,15-Diketo-13,14-dihydro-prostaglandin F1α | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6,15-DIKETO-13,14-DIHYDRO-PGF1.ALPHA. | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WOJ38O7ZB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical methods are used to quantify 6,15-Diketo-13,14-dihydro-PGF1alpha in biological samples?
A1: The research article describes a highly sensitive method for quantifying this compound in human plasma using gas chromatography/selected ion monitoring (GC/SIM) []. This method utilizes [18O]6,15-diketo-13,14-dihydro-prostaglandin F1alpha as an internal standard to improve accuracy and precision.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.